molecular formula C12H20ClNO B1441342 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride CAS No. 1269152-72-8

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride

Cat. No.: B1441342
CAS No.: 1269152-72-8
M. Wt: 229.74 g/mol
InChI Key: NBWVWZJUUYORRA-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride is an organic compound that features a benzene ring substituted with a tert-butyl group and an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride typically involves the reaction of 2-tert-butylphenol with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-tert-butylphenol is replaced by the aminoethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride is unique due to the presence of both the aminoethoxy and tert-butyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-tert-butylphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWVWZJUUYORRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-72-8
Record name Ethanamine, 2-[2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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